

Experimental applications of "2-(1-Benzylpiperidin-4-yl)acetic acid" in drug design

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Compound of Interest

Compound Name: 2-(1-Benzylpiperidin-4-yl)acetic acid

Cat. No.: B160121

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Application Notes and Protocols for 2-(1-Benzylpiperidin-4-yl)acetic acid

Disclaimer: The following application notes and protocols are based on the analysis of structurally similar compounds and the common applications of the 1-benzylpiperidine scaffold in drug discovery. As of the date of this document, specific experimental data for "2-(1-Benzylpiperidin-4-yl)acetic acid" is not widely available in published literature. Therefore, these notes represent a scientifically informed but hypothetical application for research purposes.

Application Notes

1. Introduction to 2-(1-Benzylpiperidin-4-yl)acetic acid

2-(1-Benzylpiperidin-4-yl)acetic acid is a research chemical belonging to the class of piperidine derivatives. Its structure incorporates a piperidine ring, a benzyl group attached to the piperidine nitrogen, and an acetic acid moiety at the 4-position. The 1-benzylpiperidine scaffold is a well-established pharmacophore found in numerous centrally active agents, suggesting that this compound may exhibit activity within the central nervous system (CNS). The acetic acid side chain makes it a structural analog of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Specifically, it shares features with GABA transporter (GAT) inhibitors like nipecotic acid.

2. Hypothesized Mechanism of Action: GABAergic Modulation

Based on its structural similarity to nipecotic acid, a known inhibitor of GABA transporters, it is hypothesized that **2-(1-Benzylpiperidin-4-yl)acetic acid** may act as a GABA uptake inhibitor. [1][2] GABA transporters are crucial for regulating the concentration of GABA in the synaptic cleft, and their inhibition leads to increased GABAergic tone. This enhancement of inhibitory neurotransmission can have therapeutic effects in various neurological and psychiatric disorders. The presence of the lipophilic benzyl group is expected to enhance the molecule's ability to cross the blood-brain barrier, a limitation often seen with simpler amino acid analogs like nipecotic acid itself.[3]

Figure 1: Hypothesized mechanism of action at a GABAergic synapse.

3. Potential Therapeutic Applications

Given its hypothesized role as a GABA uptake inhibitor, **2-(1-Benzylpiperidin-4-yl)acetic acid** could be investigated for its therapeutic potential in conditions associated with GABAergic dysfunction, including:

- **Epilepsy:** By increasing synaptic GABA levels, the compound could suppress excessive neuronal firing characteristic of seizures.
- **Anxiety Disorders:** Enhancing GABAergic inhibition is a well-established mechanism for anxiolytic drugs.
- **Neuropathic Pain:** Modulation of GABAergic pathways can alleviate chronic pain states.
- **Other CNS Disorders:** The 1-benzylpiperidine moiety is also found in ligands for sigma receptors and acetylcholinesterase, suggesting potential polypharmacology that could be relevant for neurodegenerative diseases like Alzheimer's disease.[4][5][6][7] Further investigation would be required to explore these possibilities.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for **2-(1-Benzylpiperidin-4-yl)acetic acid** based on values reported for structurally related GABA uptake inhibitors and other benzylpiperidine derivatives.

Table 1: In Vitro GABA Transporter (GAT) Inhibition

| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | GAT4 IC50 (µM) | Reference |
|---------------------------------------|----------------|----------------|----------------|----------------|--------------|
| 2-(1-Benzylpiperidin-4-yl)acetic acid | 1.5 | >100 | 25.8 | 12.3 | Hypothetical |

| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [2] |

Table 2: Receptor Binding Selectivity Profile

| Receptor/Enzyme | Ki (nM) | Reference |
|------------------|---------|----------------------------|
| GABA-A Receptor | >10,000 | Hypothetical |
| GABA-B Receptor | >10,000 | Hypothetical |
| Sigma-1 Receptor | 85 | Hypothetical, based on [4] |
| Sigma-2 Receptor | >1,000 | Hypothetical, based on [4] |

| Acetylcholinesterase (AChE) | >1,000 | Hypothetical, based on [5][7] |

Table 3: In Vivo Anticonvulsant Activity

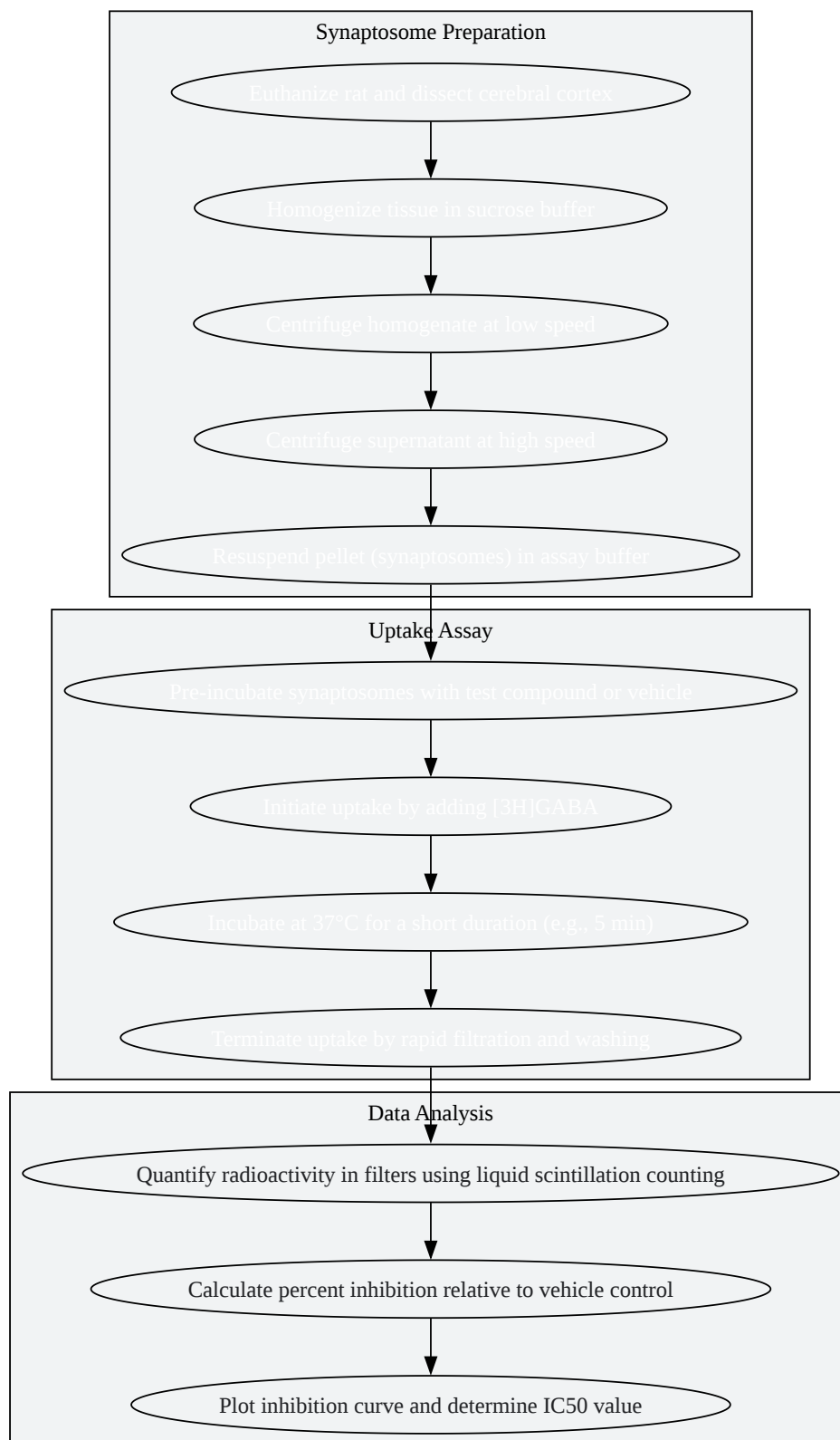
| Compound | Animal Model | ED50 (mg/kg, i.p.) |
|---------------------------------------|------------------------------|--------------------|
| 2-(1-Benzylpiperidin-4-yl)acetic acid | PTZ-induced seizures (mouse) | 15 |

| Nipecotic Acid Tyrosine Ester | Audiogenic seizures (DBA/2 mice) | Dose-dependent activity |

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of **2-(1-Benzylpiperidin-4-yl)acetic acid** on GABA transporters using rat brain synaptosomes.



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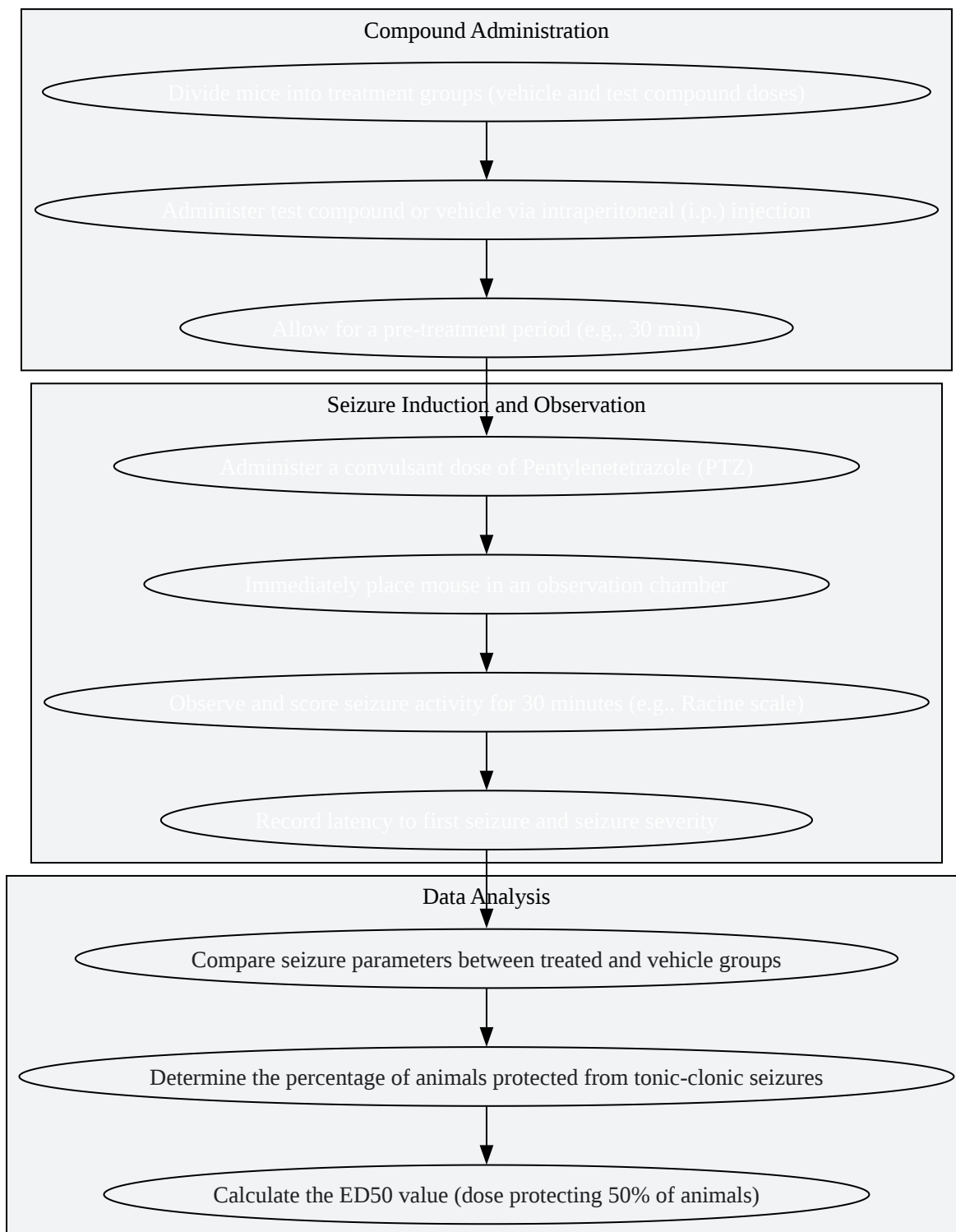
Figure 2: Workflow for the in vitro GABA uptake inhibition assay.

- Materials:
 - Rat cerebral cortex tissue
 - Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
 - Assay buffer (Krebs-HEPES buffer)
 - [3H]GABA (radiolabeled GABA)
 - **2-(1-Benzylpiperidin-4-yl)acetic acid** stock solution in DMSO
 - Scintillation cocktail and vials
 - Liquid scintillation counter
- Procedure:
 - Synaptosome Preparation:
 1. Homogenize fresh rat cerebral cortex in ice-cold sucrose buffer.
 2. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
 3. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
 4. Resuspend the resulting pellet (synaptosomes) in assay buffer.
 - GABA Uptake Assay:
 1. In a multi-well plate, add synaptosomes to wells containing various concentrations of **2-(1-Benzylpiperidin-4-yl)acetic acid** or vehicle (DMSO).
 2. Pre-incubate for 10 minutes at 37°C.

3. Initiate the uptake by adding a fixed concentration of [3H]GABA.
 4. Incubate for 5 minutes at 37°C.
 5. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
- Data Analysis:
 1. Place the filters in scintillation vials with scintillation cocktail.
 2. Measure the radioactivity using a liquid scintillation counter.
 3. Calculate the percentage inhibition for each concentration of the test compound.
 4. Determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Anticonvulsant Activity Assessment (PTZ Model)

This protocol outlines the procedure for evaluating the anticonvulsant effects of **2-(1-Benzylpiperidin-4-yl)acetic acid** in mice using the pentylenetetrazole (PTZ)-induced seizure model.



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Figure 3: Workflow for the in vivo anticonvulsant activity study.

- Materials:
 - Male Swiss albino mice (20-25 g)
 - **2-(1-Benzylpiperidin-4-yl)acetic acid**
 - Vehicle (e.g., saline with a small amount of Tween 80)
 - Pentylenetetrazole (PTZ) solution
 - Observation chambers
- Procedure:
 - Animal Dosing:
 1. Randomly assign mice to different treatment groups (vehicle control, and at least three doses of the test compound).
 2. Administer the assigned treatment intraperitoneally (i.p.).
 - Seizure Induction:
 1. After a 30-minute pre-treatment period, administer a subcutaneous (s.c.) or i.p. injection of PTZ at a pre-determined convulsant dose (e.g., 85 mg/kg, s.c.).
 2. Immediately place each mouse into an individual observation chamber.
 - Observation and Scoring:
 1. Observe the mice for 30 minutes for the onset and severity of seizures.
 2. Record the latency to the first myoclonic jerk and the occurrence of generalized clonic-tonic seizures.
 3. An animal is considered protected if it does not exhibit a generalized clonic-tonic seizure.
 - Data Analysis:

1. Calculate the percentage of protected animals in each group.
2. Determine the ED50 value (the dose that protects 50% of the animals from seizures) using probit analysis.
3. Compare seizure latencies and severities between groups using appropriate statistical tests.

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